

3-Methyl-2-butenal CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Methyl-2-butenal

Cat. No.: B057294

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In-Depth Technical Guide: 3-Methyl-2-butenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenal, an α,β -unsaturated aldehyde, is a molecule of significant interest in various scientific fields. It is recognized by its characteristic almond-like odor and is found in various natural sources.^[1] This guide provides a comprehensive overview of **3-Methyl-2-butenal**, detailing its chemical properties, synthesis, analytical methods, and biological significance, with a particular focus on its role in cellular signaling pathways.

Chemical and Physical Properties

3-Methyl-2-butenal, also known as prenal or senecialdehyde, possesses the chemical formula C_5H_8O .^[2] A summary of its key identifiers and physicochemical properties is presented below.

Property	Value	Reference
CAS Number	107-86-8	[2]
Molecular Weight	84.12 g/mol	[2]
IUPAC Name	3-methylbut-2-enal	[2]
Synonyms	3-Methylcrotonaldehyde, Prenal, Senecialdehyde, 3,3-Dimethylacrolein	[2]
Appearance	Clear colorless to light yellow liquid	[1]
Boiling Point	133-135 °C	[3]
Melting Point	-20 °C	[1]
Flash Point	33.9 °C	[1]
Density	0.872 g/mL at 25 °C	[1]
Solubility in Water	110 g/L at 20 °C	[4]

Synthesis and Purification

Several methods for the synthesis of **3-Methyl-2-butenal** have been reported. Below are detailed protocols for two common approaches.

Experimental Protocol: Isomerization of 3-Methyl-3-buten-1-al

This method involves the isomerization of 3-methyl-3-buten-1-al in the presence of an acid or base catalyst.[5]

Materials:

- 3-Methyl-3-buten-1-al
- Strong acid (e.g., sulfuric acid) or basic compound (e.g., sodium hydroxide)

- Solvent (optional)
- Reaction vessel with temperature control
- Distillation apparatus

Procedure:

- Charge the reaction vessel with 3-methyl-3-buten-1-al and a catalytic amount of the chosen acid or base. A solvent can be used if necessary.
- Heat the mixture to a temperature between 50°C and 250°C.
- Maintain the reaction for a period ranging from 10 seconds to 300 minutes, monitoring the progress by a suitable analytical method (e.g., GC-MS).
- Upon completion, cool the reaction mixture.
- Isolate the **3-Methyl-2-butenal** from the reaction mixture by fractional distillation.[\[5\]](#)

Experimental Protocol: Oxidation of 3-Methyl-2-buten-1-ol

This protocol describes the oxidation of the corresponding alcohol to the aldehyde. A general method for the oxidation of primary alcohols to aldehydes is adapted here.[\[6\]](#)

Materials:

- 3-Methyl-2-buten-1-ol
- 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)
- Potassium bromide
- Sodium hypochlorite (NaOCl) solution (1 M)
- Dichloromethane

- Water
- Magnesium sulfate (anhydrous)
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottomed flask, dissolve 3-methyl-2-buten-1-ol and a catalytic amount of TEMPO in dichloromethane.
- Add an aqueous solution of potassium bromide.
- Cool the vigorously stirred mixture to approximately 0°C in an ice bath.
- Slowly add the sodium hypochlorite solution, maintaining the temperature below 15°C.
- After the addition is complete, continue stirring for a short period until the reaction is complete (monitor by TLC or GC).
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove the solvent under reduced pressure.
- Purify the resulting crude **3-Methyl-2-butenal** by distillation.[6]

Purification

Fractional distillation is the primary method for purifying **3-Methyl-2-butenal**.^[1] Due to its sensitivity to air, it is recommended to perform the distillation under an inert atmosphere (e.g., nitrogen) and store the purified product under refrigeration.^[1]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of **3-Methyl-2-butenal**.

Instrumentation and Conditions (Example):

- Column: DB-5ms or equivalent
- Injector Temperature: 250°C
- Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- Carrier Gas: Helium
- MS Detector: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 35-350

The mass spectrum of **3-Methyl-2-butenal** typically shows a molecular ion peak at m/z 84 and characteristic fragment ions.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of **3-Methyl-2-butenal**.

¹H NMR (400 MHz, CDCl₃):

- Chemical shifts (δ) are typically observed around 9.9-10.0 ppm (aldehyde proton), 5.8-5.9 ppm (vinylic proton), and 2.0-2.2 ppm (methyl protons).[\[2\]](#)

¹³C NMR (100.54 MHz, CDCl₃):

- Characteristic peaks are expected around 191 ppm (carbonyl carbon), 160 ppm and 128 ppm (alkene carbons), and 27 ppm and 19 ppm (methyl carbons).[\[2\]](#)

Biological Significance and Signaling Pathways

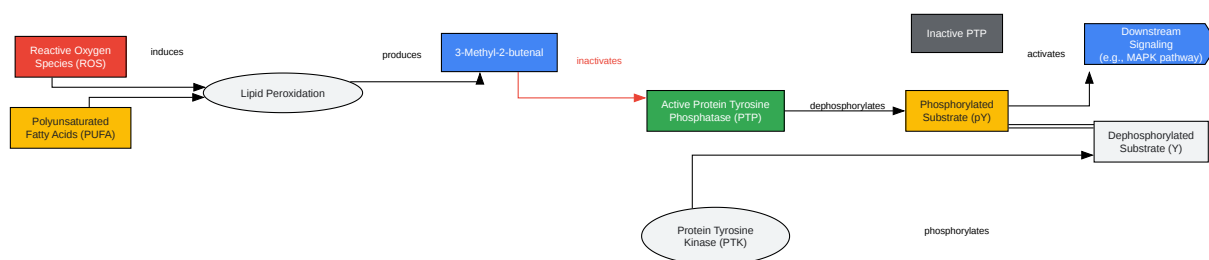
3-Methyl-2-butenal is an endogenously formed compound resulting from lipid peroxidation, a process indicative of oxidative stress. This aldehyde is known to be reactive and can interact with cellular macromolecules, thereby influencing cellular signaling.

Interaction with Protein Tyrosine Phosphatases (PTPs)

A significant biological effect of α,β -unsaturated aldehydes like **3-Methyl-2-butenal** is the inactivation of protein tyrosine phosphatases (PTPs). PTPs are a large family of enzymes that play a critical role in regulating signal transduction pathways by dephosphorylating tyrosine residues on proteins.[7] The inactivation of PTPs by **3-Methyl-2-butenal** can lead to the dysregulation of these pathways, which has been implicated in various pathological conditions.

Implication in MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling pathway is a key cascade that regulates cellular processes such as proliferation, differentiation, and apoptosis.[8] The activity of the MAPK pathway is tightly controlled by a balance of phosphorylation by kinases and dephosphorylation by phosphatases, including PTPs.[7] By inactivating PTPs, **3-Methyl-2-butenal** can indirectly lead to the sustained activation of the MAPK pathway, potentially contributing to cellular stress responses and pathological outcomes.



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Caption: Lipid peroxidation and its impact on PTP-mediated signaling.

Experimental Protocol: Lipid Peroxidation (MDA) Assay

This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which can be indicative of the environment where **3-Methyl-2-butenal** is formed.[\[9\]](#)

Materials:

- Biological sample (e.g., cell lysate, plasma)
- MDA Lysis Buffer
- Butylated hydroxytoluene (BHT)
- Phosphotungstic acid solution
- Thiobarbituric acid (TBA) solution
- MDA standard
- Microcentrifuge
- Spectrophotometer or fluorometer

Procedure:

- **Sample Preparation:** Homogenize tissue or cells in MDA Lysis Buffer containing BHT on ice. Centrifuge to remove insoluble material.[\[9\]](#)
- **Protein Precipitation:** Add phosphotungstic acid solution to the supernatant, vortex, and incubate at room temperature. Centrifuge to pellet the protein.[\[9\]](#)
- **MDA Standard Curve:** Prepare a series of MDA standards of known concentrations.
- **Reaction:** Resuspend the sample pellet and mix the standards with the TBA solution.

- Incubate the samples and standards at 95°C for 60 minutes.
- Cool the reaction mixture in an ice bath.
- Measurement: Measure the absorbance at 532 nm or fluorescence at $\lambda_{ex} = 532 \text{ nm}$ / $\lambda_{em} = 553 \text{ nm}$.
- Quantification: Determine the MDA concentration in the samples by comparing their readings to the standard curve.

Toxicological Data

Parameter	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	690 mg/kg	[4]
LD ₅₀	Rabbit	Dermal	3400 mg/kg	[4]
LC ₅₀	Rat	Inhalation	3.7 mg/L (4 hours)	[4]

Conclusion

3-Methyl-2-butenal is a reactive aldehyde with well-defined chemical properties and diverse biological activities. Its formation as a byproduct of lipid peroxidation links it to cellular oxidative stress. The ability of **3-Methyl-2-butenal** to inactivate protein tyrosine phosphatases highlights a mechanism by which it can disrupt critical signaling pathways, such as the MAPK cascade. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound, from its synthesis and analysis to its biological implications, thereby facilitating further investigation into its roles in health and disease.

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